molecular formula C19H16F4N2O4 B12817023 2-[(S)-2-amino-3-(3-fluoro-phenyl)-propyl]isoindole-1,3-dione trifluoroacetic acid salt

2-[(S)-2-amino-3-(3-fluoro-phenyl)-propyl]isoindole-1,3-dione trifluoroacetic acid salt

Cat. No.: B12817023
M. Wt: 412.3 g/mol
InChI Key: ULYVYOBCULBLTP-ZOWNYOTGSA-N
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Description

(S)-2-(2-Amino-3-(3-fluorophenyl)propyl)isoindoline-1,3-dione 2,2,2-trifluoroacetate is a complex organic compound that features a combination of fluorinated aromatic rings and isoindoline structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-Amino-3-(3-fluorophenyl)propyl)isoindoline-1,3-dione 2,2,2-trifluoroacetate typically involves multi-step organic reactions. The starting materials often include fluorinated benzene derivatives and isoindoline precursors. Key steps may involve:

    Nucleophilic substitution: reactions to introduce the fluorine atom.

    Amidation: reactions to form the isoindoline structure.

    Resolution: of enantiomers to obtain the (S)-configuration.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalytic hydrogenation: to reduce intermediate compounds.

    Chromatographic techniques: for purification.

    Crystallization: to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-Amino-3-(3-fluorophenyl)propyl)isoindoline-1,3-dione 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The isoindoline ring can be reduced to form more saturated derivatives.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents like bromine or chlorine.

Major Products

    Oxidation products: Nitro-isoindoline derivatives.

    Reduction products: Saturated isoindoline derivatives.

    Substitution products: Halogenated isoindoline derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a potential lead compound for developing new pharmaceuticals.

    Biological Studies: Investigating its effects on biological pathways and cellular processes.

    Industrial Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of (S)-2-(2-Amino-3-(3-fluorophenyl)propyl)isoindoline-1,3-dione 2,2,2-trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom may enhance binding affinity and specificity, while the isoindoline structure may facilitate interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(2-Amino-3-(3-fluorophenyl)propyl)isoindoline-1,3-dione 2,2,2-trifluoroacetate: The enantiomer of the compound .

    2-(2-Amino-3-(3-chlorophenyl)propyl)isoindoline-1,3-dione: A similar compound with a chlorine atom instead of fluorine.

    2-(2-Amino-3-(3-bromophenyl)propyl)isoindoline-1,3-dione: A similar compound with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in (S)-2-(2-Amino-3-(3-fluorophenyl)propyl)isoindoline-1,3-dione 2,2,2-trifluoroacetate may confer unique properties, such as increased metabolic stability and enhanced binding interactions, compared to its chlorine or bromine analogs.

Properties

Molecular Formula

C19H16F4N2O4

Molecular Weight

412.3 g/mol

IUPAC Name

2-[(2S)-2-amino-3-(3-fluorophenyl)propyl]isoindole-1,3-dione;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C17H15FN2O2.C2HF3O2/c18-12-5-3-4-11(8-12)9-13(19)10-20-16(21)14-6-1-2-7-15(14)17(20)22;3-2(4,5)1(6)7/h1-8,13H,9-10,19H2;(H,6,7)/t13-;/m0./s1

InChI Key

ULYVYOBCULBLTP-ZOWNYOTGSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C[C@H](CC3=CC(=CC=C3)F)N.C(=O)(C(F)(F)F)O

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CC3=CC(=CC=C3)F)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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